molecular formula C22H20N4O3S B3298338 1-(4-(Furan-3-carbonyl)piperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone CAS No. 897458-90-1

1-(4-(Furan-3-carbonyl)piperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone

Cat. No.: B3298338
CAS No.: 897458-90-1
M. Wt: 420.5 g/mol
InChI Key: XJNRUUCOLXMIGK-UHFFFAOYSA-N
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Description

1-(4-(Furan-3-carbonyl)piperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone is a synthetic small molecule featuring a hybrid scaffold combining imidazo[2,1-b]thiazole and piperazine moieties. The imidazothiazole core is substituted with a phenyl group at the 6-position, while the piperazine ring is functionalized with a furan-3-carbonyl group. This compound is hypothesized to exhibit biological activity due to structural similarities with known antiproliferative agents targeting kinases (e.g., VEGFR2) . Its design leverages the pharmacophoric features of imidazothiazoles, which are recognized for their role in disrupting cancer cell proliferation .

Properties

IUPAC Name

1-[4-(furan-3-carbonyl)piperazin-1-yl]-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c27-20(24-7-9-25(10-8-24)21(28)17-6-11-29-14-17)12-18-15-30-22-23-19(13-26(18)22)16-4-2-1-3-5-16/h1-6,11,13-15H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNRUUCOLXMIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4)C(=O)C5=COC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(Furan-3-carbonyl)piperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone is a complex organic compound notable for its unique structural features, including a piperazine ring, a furan moiety, and an imidazo[2,1-b]thiazole unit. The molecular formula is C19H20N4O2SC_{19}H_{20}N_{4}O_{2}S with a molecular weight of approximately 368.46 g/mol. This compound's diverse functional groups suggest potential for varied biological activities and applications in medicinal chemistry.

Structural Characteristics

The compound contains several heterocyclic rings that are common in biologically active molecules. The presence of functional groups such as a ketone (C=O) and a furan-3-carbonyl group enhances its reactivity and interaction with biological targets. The structural components can be summarized as follows:

Component Description
Piperazine A six-membered ring that can enhance solubility and bioavailability.
Furan A five-membered aromatic ring that may contribute to antioxidant properties.
Imidazo[2,1-b]thiazole A fused heterocyclic ring known for its pharmacological activities.

Anticancer Potential

Research indicates that compounds containing thiazole and imidazole scaffolds often exhibit significant anticancer activity. For instance, thiazole-thiophene hybrids have shown promising results against various cancer cell lines, including MCF-7 breast cancer cells . The unique structure of this compound suggests it may similarly possess anticancer properties.

Molecular Docking Studies

Molecular docking studies are essential in predicting how compounds interact with biological targets. For example, studies on related thiazole derivatives have demonstrated their ability to bind effectively to target proteins involved in cancer progression. Such docking studies could be applied to this compound to elucidate its potential interactions with proteins like Rab7b, which is implicated in tumor growth regulation .

Antioxidant Activity

Compounds with furan moieties have been noted for their antioxidant capabilities. The antioxidant activity of similar thiazole compounds has been quantified, showing significant values that suggest potential protective effects against oxidative stress . This property could also extend to the compound , given its structural similarities.

Future Research Directions

Given the promising biological activities associated with the components of this compound, several avenues for future research can be proposed:

  • In vitro and In vivo Studies : Conducting comprehensive biological assays to evaluate the anticancer efficacy and toxicity profiles.
  • Mechanistic Studies : Investigating the molecular mechanisms underlying its biological activities through advanced techniques such as proteomics and genomics.

Comparison with Similar Compounds

Structural Analogues with Imidazo[2,1-b]thiazole Scaffolds

The target compound shares structural homology with several imidazothiazole derivatives, differing primarily in substituents on the piperazine and phenyl groups. Key analogues include:

Compound Name Substituents (R₁/R₂) Molecular Formula Key Biological Activity (IC₅₀) Source
2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) R₁ = 4-Cl-Ph; R₂ = 4-methoxybenzyl C₃₀H₂₉ClN₆O₂S MDA-MB-231: 1.4 μM; HepG2: 22.6 μM
N-(6-(4-(4-Fluorobenzyl)piperazin-1-yl)pyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5m) R₁ = Ph; R₂ = 4-fluorobenzyl C₂₉H₂₇FN₆OS Not reported (synthesized for SAR)
L708-0870 R₁ = 4-Cl-Ph; R₂ = 2,5-dimethylphenyl C₂₅H₂₅ClN₄OS Screening data pending
Target Compound R₁ = Ph; R₂ = furan-3-carbonyl C₂₄H₂₃N₅O₃S (estimated) Under investigation N/A

Key Observations :

  • Substituent Effects : The 4-chlorophenyl group in compound 5l enhances VEGFR2 inhibition (5.72% at 20 μM) compared to unsubstituted phenyl analogues (e.g., 3.76% for 5a ) . This suggests electron-withdrawing groups improve kinase binding.
  • Piperazine Modifications : Replacing the 4-methoxybenzyl group in 5l with furan-3-carbonyl (target compound) may alter solubility and metabolic stability due to furan’s lower lipophilicity compared to aryl ethers.
  • Selectivity : 5l shows 16-fold selectivity for MDA-MB-231 over HepG2 cells, while analogues with fluorobenzyl groups (e.g., 5m ) remain uncharacterized, highlighting the need for further profiling .
Piperazine-Based Analogues with Heterocyclic Cores

Compounds with alternative heterocycles but similar piperazine-ethanone linkages provide context for scaffold optimization:

Compound Name Core Structure Key Modifications Activity Profile Source
2-(4-(Pyridyl-2-yl)piperazin-1-yl)-1-(1-tosyl-1H-indol-3-yl)ethanone (3a) Indole Tosyl group on indole 5-HT6 receptor antagonism
1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(3-isopropyl-2-methyl-1H-indol-1-yl)ethanone Indole Diphenylmethyl-piperazine Unknown (structural data only)
2-(4-{1-[6-(4-Isopropyl-phenyl)-imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-piperidin-4-ylmethyl}-piperazin-1-yl)-ethanol Imidazo[2,1-b][1,3,4]thiadiazole Thiadiazole core, isopropyl-phenyl Patent-protected (therapeutic use)

Key Observations :

  • Core Flexibility : Replacing imidazothiazole with indole (e.g., 3a ) shifts activity toward neurological targets (e.g., 5-HT6 receptors), underscoring the imidazothiazole’s specificity for oncology .
  • Hybrid Scaffolds: The thiadiazole derivative in demonstrates the feasibility of merging imidazothiazole-like cores with other heterocycles for patentable innovations.

Q & A

Q. What are the critical steps and conditions for synthesizing 1-(4-(Furan-3-carbonyl)piperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone?

Methodological Answer: Synthesis involves multi-step protocols:

  • Step 1: Formation of the imidazo[2,1-b]thiazole core via cyclization of 6-phenylthiazole precursors with α-bromoketones under reflux in ethanol (80°C, 12–24 hours) .
  • Step 2: Piperazine functionalization using Furan-3-carbonyl chloride in dichloromethane (DCM) with triethylamine as a base (0–5°C, 2 hours) .
  • Step 3: Coupling of intermediates via nucleophilic acyl substitution (e.g., using EDCI/HOBt in DMF, room temperature, 6 hours) . Key Conditions: Catalysts (e.g., palladium for cross-coupling), inert atmosphere (N₂/Ar), and solvent polarity adjustments to improve yields .

Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?

Methodological Answer: A combination of techniques ensures structural integrity:

  • ¹H/¹³C NMR: Assigns proton environments (e.g., furan carbonyl at δ 160–165 ppm; piperazine N–CH₂ at δ 2.5–3.5 ppm) .
  • HRMS (High-Resolution Mass Spectrometry): Confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₄H₂₁N₃O₃S: 432.1284) .
  • HPLC-PDA: Monitors purity (>95% purity, C18 column, acetonitrile/water gradient) .
  • X-ray Crystallography: Resolves stereochemistry of the imidazo-thiazole core (if crystalline) .

Q. How is the furan-3-carbonyl moiety’s electronic profile characterized, and why is it significant?

Methodological Answer:

  • UV-Vis Spectroscopy: Measures π→π* transitions (λₘₐₓ ~270–290 nm) to assess conjugation with the piperazine ring .
  • DFT Calculations: Predicts electron-withdrawing effects of the carbonyl group on piperazine’s basicity (e.g., pKa modulation for improved solubility) . Significance: The electron-deficient furan enhances binding to biological targets (e.g., kinase ATP pockets) via dipole interactions .

Advanced Research Questions

Q. How can reaction yields be optimized for the imidazo[2,1-b]thiazole core under varying catalytic conditions?

Methodological Answer: Systematic optimization strategies include:

  • Catalyst Screening: Pd(OAc)₂/XPhos vs. CuI/ligand systems for Suzuki-Miyaura coupling (yields: 60% → 85%) .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve cyclization rates but may require scavengers (e.g., molecular sieves) to avoid side reactions .
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., 6 hours → 30 minutes at 120°C) while maintaining yields . Data Analysis: Design-of-experiment (DoE) models (e.g., ANOVA) identify critical parameters (temperature > catalyst loading > solvent) .

Q. What strategies resolve contradictions in biological activity data across assay systems (e.g., enzyme vs. cell-based assays)?

Methodological Answer:

  • Orthogonal Assays: Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic IC₅₀ and cell viability (MTT) assays .
  • Metabolic Stability Testing: Incubate with liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated oxidation of the furan ring) .
  • Dose-Response Refinement: Use Hill slopes to assess cooperativity; inconsistent curves may indicate off-target effects . Example: A 10-fold discrepancy in IC₅₀ values (enzyme: 50 nM; cell-based: 500 nM) suggests poor membrane permeability, addressed via prodrug derivatization .

Q. How can in silico modeling predict the compound’s interaction with novel biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Screen against kinase libraries (e.g., PDB: 3POZ) using the imidazo-thiazole as a hinge-binding motif .
  • MD Simulations (GROMACS): Assess binding stability (RMSD <2 Å over 100 ns) and identify critical residues (e.g., Glu95 in EGFR for hydrogen bonding) .
  • QSAR Models: Correlate substituent effects (e.g., furan vs. thiophene) with activity using Hammett σ values or logP . Validation: Compare predictions with experimental kinase inhibition profiles (e.g., Eurofins KinaseProfiler™) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(Furan-3-carbonyl)piperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-(Furan-3-carbonyl)piperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone

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